molecular formula C13H16ClNO B3382156 4-Benzylpiperidine-1-carbonyl chloride CAS No. 31252-43-4

4-Benzylpiperidine-1-carbonyl chloride

Cat. No.: B3382156
CAS No.: 31252-43-4
M. Wt: 237.72 g/mol
InChI Key: LDNVHKQYAWVPKB-UHFFFAOYSA-N
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Description

4-Benzylpiperidine-1-carbonyl chloride (CAS 31252-43-4) is a versatile chemical intermediate in organic synthesis and medicinal chemistry research. This compound features a reactive acyl chloride group attached to the piperidine nitrogen, making it a valuable building block for the introduction of the 4-benzylpiperidine moiety into larger molecules through amide bond formation . The 4-benzylpiperidine scaffold is recognized for its relevance in central nervous system (CNS) targeting compounds, acting as a key pharmacophore in agents that interact with monoamine systems . Researchers utilize this reagent in the design and synthesis of potential therapeutics, such as multitarget ligands for complex neurodegenerative diseases and inhibitors of enzymes like steroid-5α-reductase . It serves as a critical precursor in the synthesis of more complex molecules, including sulfonamide derivatives investigated for their potential biological activities . As a highly reactive acid chloride, it is typically employed in nucleophilic acyl substitution reactions with amines or alcohols under basic conditions. Handle with care in a well-ventilated laboratory and use appropriate personal protective equipment. This product is intended For Research Use Only and is not intended for human or veterinary diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-benzylpiperidine-1-carbonyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16ClNO/c14-13(16)15-8-6-12(7-9-15)10-11-4-2-1-3-5-11/h1-5,12H,6-10H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDNVHKQYAWVPKB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CC2=CC=CC=C2)C(=O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001249932
Record name 4-(Phenylmethyl)-1-piperidinecarbonyl chloride
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Molecular Weight

237.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

31252-43-4
Record name 4-(Phenylmethyl)-1-piperidinecarbonyl chloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=31252-43-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-(Phenylmethyl)-1-piperidinecarbonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001249932
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Chemical Reactivity and Derivatization Studies of 4 Benzylpiperidine 1 Carbonyl Chloride

Nucleophilic Acyl Substitution Reactions

Nucleophilic acyl substitution is the hallmark of 4-benzylpiperidine-1-carbonyl chloride's chemical behavior. This class of reactions proceeds via an addition-elimination mechanism, where a nucleophile initially adds to the carbonyl carbon, forming a tetrahedral intermediate. Subsequently, the intermediate collapses, expelling the chloride ion to yield the final substituted product. This versatile reaction pathway allows for the formation of a wide range of functional groups.

Synthesis of Carbamates and Ureas

The synthesis of ureas and carbamates from this compound represents a key transformation in the derivatization of the 4-benzylpiperidine (B145979) core. These functional groups are prevalent in numerous biologically active molecules.

The reaction with a primary or secondary amine leads to the formation of a substituted urea. The nitrogen atom of the amine acts as the nucleophile, attacking the carbonyl carbon of the acyl chloride. A subsequent deprotonation, often facilitated by a mild base or an excess of the reacting amine, yields the corresponding N,N'-substituted urea. While specific studies detailing this reaction with this compound are not abundant, the general mechanism is well-established for analogous carbamoyl (B1232498) chlorides. For instance, the reaction of piperidine-1-carbonyl chloride with various amines is a standard method for urea synthesis.

Similarly, carbamates are synthesized through the reaction of this compound with alcohols or phenols. The oxygen atom of the hydroxyl group serves as the nucleophile. These reactions are typically conducted in the presence of a non-nucleophilic base, such as pyridine or triethylamine, to neutralize the hydrogen chloride byproduct. The general reaction is highly efficient for the formation of O-alkyl or O-aryl carbamates.

Reactant ClassProduct ClassGeneral Reaction Conditions
Primary/Secondary AminesSubstituted UreasAprotic solvent (e.g., DCM, THF), optional base (e.g., triethylamine, pyridine)
Alcohols/PhenolsCarbamatesAprotic solvent (e.g., DCM, THF), base (e.g., triethylamine, pyridine)

Amide Bond Formation with Primary and Secondary Amines

The reaction of this compound with primary and secondary amines is a robust method for the synthesis of 4-benzylpiperidine-1-carboxamides. This reaction proceeds readily, often at room temperature, and is a cornerstone of medicinal chemistry for the generation of compound libraries. The lone pair of electrons on the nitrogen of the amine initiates a nucleophilic attack on the electrophilic carbonyl carbon. The subsequent loss of a chloride ion and a proton results in the formation of a stable amide bond. Typically, two equivalents of the amine are employed, with one equivalent acting as a nucleophile and the second serving as a base to quench the liberated HCl. Alternatively, an auxiliary non-nucleophilic base can be used.

Amine TypeProductTypical Reaction Conditions
Primary Amine (R-NH₂)N-Alkyl-4-benzylpiperidine-1-carboxamideAprotic solvent, excess amine or added base
Secondary Amine (R₂NH)N,N-Dialkyl-4-benzylpiperidine-1-carboxamideAprotic solvent, excess amine or added base

Esterification Reactions with Alcohols and Phenols

The formation of carbamate esters through the reaction of this compound with alcohols and phenols is a highly efficient process. This reaction, often referred to as alcoholysis, is analogous to the formation of amides. The oxygen atom of the alcohol or phenol acts as the nucleophile. Due to the lower nucleophilicity of alcohols compared to amines, these reactions often benefit from the presence of a base like pyridine, which not only scavenges the HCl byproduct but can also act as a nucleophilic catalyst by forming a more reactive acylpyridinium intermediate. The reaction with phenols is generally facile due to the increased acidity of the phenolic proton.

Reactions with Organometallic Reagents for Ketone or Alcohol Formation

The reaction of this compound with organometallic reagents, such as Grignard reagents (R-MgX) or organolithium compounds (R-Li), can lead to the formation of ketones or tertiary alcohols. The outcome of the reaction is highly dependent on the reactivity of the organometallic reagent and the reaction conditions.

With less reactive organocuprates (Gilman reagents, R₂CuLi), the reaction can often be stopped at the ketone stage. The carbamoyl chloride is converted to a 1-acyl-4-benzylpiperidine. However, with more reactive Grignard or organolithium reagents, the initially formed ketone is susceptible to a second nucleophilic attack by the organometallic reagent, leading to the formation of a tertiary alcohol after aqueous workup. Low temperatures are often employed to favor the formation of the ketone by minimizing the rate of the second addition.

Exploration of Intramolecular Cyclization Pathways

Derivatives of this compound bearing a suitably positioned nucleophile can undergo intramolecular cyclization reactions. For instance, if a tethered alcohol, amine, or thiol is present in a strategic location on a substituent, an intramolecular nucleophilic acyl substitution can occur, leading to the formation of bicyclic or macrocyclic structures containing the 4-benzylpiperidine moiety.

Another potential intramolecular pathway is a Friedel-Crafts-type acylation. If the benzyl (B1604629) group or another part of the molecule contains an activated aromatic ring, an intramolecular electrophilic aromatic substitution could be promoted by a Lewis acid, leading to the formation of a fused ring system. For example, Friedel-Crafts acylation has been successfully employed using piperidine-1-carbonyl chloride and electron-rich aromatic compounds like carbazoles in the presence of a Lewis acid such as aluminum chloride.

Regioselectivity and Chemoselectivity in Complex Reaction Environments

In molecules containing multiple nucleophilic sites, the reaction of this compound can exhibit chemoselectivity. Generally, amines are more nucleophilic than alcohols, which are in turn more nucleophilic than thiols in aprotic solvents. Therefore, in a molecule containing both an amino and a hydroxyl group, the reaction is expected to occur preferentially at the amino group to form a urea, provided the reaction is kinetically controlled. Steric hindrance around the nucleophilic site can also play a significant role in determining the site of reaction.

Regioselectivity becomes a key consideration when the reacting partner has multiple, non-equivalent nucleophilic centers of the same type. For example, in an unsymmetrical diamine, the reaction will likely favor the less sterically hindered and more electronically activated nitrogen atom. Careful control of reaction conditions, such as temperature and the choice of base, can often be used to influence the regiochemical outcome of the reaction.

Applications in Advanced Organic Synthesis

Building Block for the Assembly of Polycyclic and Spirocyclic Systems

The rigid framework of the piperidine (B6355638) ring, coupled with the reactive carbonyl chloride, positions 4-Benzylpiperidine-1-carbonyl chloride as a key starting material for the synthesis of complex polycyclic and spirocyclic structures, which are prevalent in many biologically active natural products and pharmaceutical agents.

The synthesis of quinolizidine (B1214090) alkaloids, a class of polycyclic compounds with a wide range of biological activities, often relies on precursors derived from piperidine. nih.govfrontiersin.org The biosynthesis of these alkaloids involves the cyclization of cadaverine (B124047) to form a piperidine ring, which then undergoes further transformations. nih.govmdpi.com Synthetic strategies often mimic these biosynthetic pathways. For instance, the Bischler-Napieralski reaction, a powerful method for constructing isoquinoline (B145761) and related heterocyclic systems, involves the intramolecular cyclization of β-arylethylamides. wikipedia.orgorganic-chemistry.orgnrochemistry.comjk-sci.comslideshare.net An appropriately substituted amide derived from this compound could potentially undergo such a cyclization to furnish a polycyclic framework. Similarly, the Pictet-Spengler reaction, which condenses a β-arylethylamine with an aldehyde or ketone to form a tetrahydroisoquinoline, offers another avenue for constructing polycyclic systems from piperidine-based precursors. wikipedia.orgnih.govresearchgate.netnih.gov

Spirocyclic compounds, characterized by two rings sharing a single atom, are another important class of molecules in drug discovery. The 4-position of the piperidine ring is a common spiro-center. researchgate.net Research has demonstrated the synthesis of spiro[isobenzofuran-1(3H),4'-piperidin]-3-ones and related structures. acs.org Furthermore, spiro heterocycles containing a piperidine moiety have been synthesized and evaluated for their potential as antileishmanial agents. nih.gov The reactivity of the acyl chloride in this compound allows for its attachment to a suitable nucleophile, which can then undergo an intramolecular cyclization to form a spiro-system. For example, reaction with a bifunctional reagent could lead to a spiro[piperidine-4,X]heterocycle, where X represents the newly formed ring.

Precursor for Structurally Diverse Heterocyclic Compounds

The acyl chloride functionality of this compound serves as a versatile handle for the introduction of the benzylpiperidine moiety into a wide array of heterocyclic systems. The reaction of acyl chlorides with various nucleophiles is a fundamental transformation in organic synthesis. chemguide.co.uklibretexts.org

One notable application is in the synthesis of oxazolines. These five-membered heterocycles are present in numerous biologically active compounds and are valuable as synthetic intermediates and ligands in asymmetric catalysis. nih.gov The reaction of an acyl chloride with a 2-amino alcohol is a common method for preparing the β-hydroxy amide precursor, which then cyclizes to the oxazoline. nih.govwikipedia.orgorgsyn.org this compound can react with various amino alcohols to generate a library of N-acylated intermediates, which upon cyclization, would yield a diverse set of 4-benzylpiperidine-substituted oxazolines.

The reactivity of the acyl chloride also extends to the formation of other heterocyclic rings. For instance, reaction with appropriate binucleophiles can lead to the formation of six-membered rings like pyrimidines or seven-membered rings. The synthesis of guanidine-containing heterocycles, such as those derived from the Biginelli reaction, demonstrates the utility of multicomponent strategies in generating heterocyclic diversity. slideshare.net While not a direct component in the classical Biginelli reaction, this compound could be used to acylate a pre-formed heterocyclic core, thereby introducing the benzylpiperidine motif.

Utility in Multi-Component Reaction Sequences

Multi-component reactions (MCRs) are powerful tools in modern organic synthesis, allowing for the construction of complex molecules from three or more starting materials in a single step. tandfonline.comnih.govacs.org The piperidine scaffold is a common feature in molecules synthesized via MCRs due to its prevalence in pharmaceuticals. nih.gov

The Ugi and Passerini reactions are prominent examples of isocyanide-based MCRs that are widely used to generate libraries of compounds for drug discovery. researchgate.netwikipedia.org The Ugi four-component reaction typically involves an aldehyde, an amine, a carboxylic acid, and an isocyanide to produce an α-aminoacyl amide derivative. wikipedia.org While this compound is not a standard component, its reactive acyl chloride group could potentially be used in Ugi-type reactions where an acyl chloride replaces the carboxylic acid component, leading to the formation of complex peptide-like structures incorporating the benzylpiperidine unit. researchgate.net

Similarly, the Passerini three-component reaction, which combines an aldehyde, a carboxylic acid, and an isocyanide to form an α-acyloxy carboxamide, could also be adapted. The acyl chloride could serve as an activated form of the carboxylic acid component.

The development of MCRs for the synthesis of highly functionalized piperidines is an active area of research. tandfonline.com These reactions often involve the in-situ generation of reactive intermediates that undergo sequential bond-forming events. The incorporation of this compound into such sequences could provide rapid access to novel and structurally complex piperidine derivatives.

Design and Synthesis of Chemically Probes and Ligands for Molecular Recognition Studies

The 4-benzylpiperidine (B145979) scaffold is a recognized pharmacophore found in a variety of biologically active molecules, particularly those targeting the central nervous system. wikipedia.org This makes this compound an attractive starting material for the synthesis of chemical probes and ligands for studying molecular recognition events at various receptors.

A significant area of application is in the development of ligands for sigma receptors (σR), which are implicated in a range of neurological disorders. proquest.com Researchers have synthesized and evaluated a series of 4-benzylpiperazine and 4-aroylpiperidine derivatives as selective sigma-1 receptor ligands. nih.govnih.gov The synthesis of these ligands often involves the acylation of a piperidine or piperazine (B1678402) nitrogen with a substituted benzoic acid or its corresponding acyl chloride. This compound provides a direct route to introduce the N-acyl-4-benzylpiperidine moiety, which can be further functionalized to optimize binding affinity and selectivity. The development of selective sigma-1 receptor ligands with antiallodynic activity has also been a focus, with piperidine-based derivatives showing promise. unict.it

Another important target is the neurokinin-1 (NK1) receptor, which is involved in pain, inflammation, and depression. Aprepitant, an NK1 receptor antagonist, has been the subject of synthetic modifications to create radiolabeled conjugates for imaging NK1R-positive tumors. mdpi.com Spiro-substituted piperidine derivatives have also been synthesized and shown to possess potent NK1 receptor antagonistic activity. nih.gov The synthesis of such complex molecules often involves the coupling of a piperidine-containing fragment with another cyclic system, a transformation where this compound could serve as a key reactive intermediate. wikipedia.org

Furthermore, the development of radioligands for positron emission tomography (PET) imaging often requires the introduction of a radiolabel onto a biologically active scaffold. The synthesis of novel radioligands for studying sigma-2 receptors has been reported, highlighting the importance of piperazine-based structures. mdpi.com The reactivity of the carbonyl chloride in this compound allows for the straightforward attachment of chelating agents or prosthetic groups containing radionuclides, facilitating the creation of new imaging agents.

Below is a table of research findings on the applications of 4-benzylpiperidine derivatives in the design of chemical probes and ligands.

Application AreaKey FindingsRelevant Compounds/Derivatives
Sigma-1 Receptor Ligands 4-Aroylpiperidines and 4-(α-hydroxyphenyl)piperidines show high selectivity for sigma-1 receptors. nih.gov4-(4-fluorobenzoyl)piperidine derivatives nih.gov
4-Benzylpiperazine ligands exhibit low nanomolar affinity for σ1 receptors and high subtype selectivity. nih.govBP-CH3, BP-F, BP-Br, BP-I, BP-NO2 nih.gov
Piperidine-based molecules are promising potential sigma ligands. proquest.comPiperidine small molecules proquest.com
NK1 Receptor Antagonists (+/-)-1-Acyl-3-(3,4-dichlorophenyl)-3-[2-(spiro-substituted piperidin-1'-yl)ethyl]piperidines show potent inhibitory activity. nih.govSpiro-substituted piperidines nih.gov
Aprepitant derivatives can be conjugated with radionuclide chelators for imaging. mdpi.comAprepitant conjugates mdpi.com
General CNS Ligands 4-Benzylpiperidine is a monoamine releasing agent with selectivity for dopamine (B1211576) and norepinephrine. wikipedia.org4-Benzylpiperidine wikipedia.org

Spectroscopic and Structural Elucidation of 4 Benzylpiperidine 1 Carbonyl Chloride and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for elucidating the molecular structure of organic compounds by providing detailed information about the hydrogen (¹H) and carbon (¹³C) atomic environments.

While specific, detailed assignments for 4-Benzylpiperidine-1-carbonyl chloride are not extensively published in peer-reviewed literature, the assignments can be reliably predicted based on the well-documented spectra of its parent compound, 4-benzylpiperidine (B145979). spectrabase.comchemicalbook.comchemicalbook.comnih.gov The introduction of the electron-withdrawing carbonyl chloride group (-COCl) at the nitrogen atom significantly influences the chemical shifts of the adjacent protons and carbons in the piperidine (B6355638) ring.

For the precursor, 4-benzylpiperidine, the piperidine protons typically appear in the range of 1.2 to 3.1 ppm, while the benzyl (B1604629) and aromatic protons are found between 2.5 and 7.3 ppm. chemicalbook.com In this compound, the protons on the carbons adjacent to the nitrogen (C2 and C6) are expected to be deshielded and shift downfield due to the inductive effect of the carbonyl group. Similarly, the ¹³C signals for C2 and C6 of the piperidine ring would also experience a downfield shift compared to the parent compound.

Table of Predicted and Known NMR Chemical Shifts (CDCl₃)

Atom Position 4-Benzylpiperidine ¹³C NMR (ppm) chemicalbook.com 4-Benzylpiperidine ¹H NMR (ppm) chemicalbook.com Predicted Shift in this compound
Benzyl CH₂ ~43.0 ~2.51 (d) Minor change expected
Piperidine C2, C6 ~46.6 ~3.05 (m), ~2.59 (m) Significant downfield shift (> +10 ppm for ¹³C; > +0.5 ppm for ¹H)
Piperidine C3, C5 ~32.1 ~1.65 (m), ~1.25 (m) Moderate downfield shift
Piperidine C4 ~38.0 ~1.75 (m) Minor change expected
Aromatic C (ipso) ~140.5 - Minor change expected
Aromatic C (ortho, meta, para) ~129.2, ~128.3, ~125.9 ~7.10-7.30 (m) Minor changes expected

Note: Predicted shifts are estimations based on standard substituent effects. Actual values require experimental verification.

To unambiguously assign all proton and carbon signals and confirm the molecular structure, two-dimensional (2D) NMR techniques are essential.

COSY (Correlation Spectroscopy): This experiment would establish the connectivity between adjacent protons, confirming the spin systems within the piperidine ring and the benzyl group. For example, it would show correlations between the C4-H proton and the protons at C3/C5 and the benzyl CH₂ group.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded carbon and proton atoms, allowing for the definitive assignment of each carbon signal based on its attached proton's chemical shift.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals long-range (2-3 bond) correlations between carbon and proton atoms. It is particularly crucial for identifying quaternary carbons and for confirming the connection of the benzyl group to the C4 position of the piperidine ring and the carbonyl group to the piperidine nitrogen. For instance, a correlation between the C2/C6 protons and the carbonyl carbon would confirm the formation of the carbonyl chloride derivative.

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis and Functional Group Identification

Vibrational spectroscopy provides a molecular fingerprint by identifying the functional groups present in a molecule. nih.gov

The IR spectrum of this compound is dominated by a very strong and characteristic absorption band for the carbonyl (C=O) stretch of the acyl chloride group. This band is typically observed in the range of 1770-1820 cm⁻¹. The exact position can be influenced by the molecular conformation. nih.gov

Other significant absorptions, based on the parent 4-benzylpiperidine structure, include C-H stretching vibrations from the aromatic and aliphatic groups (typically 2800-3100 cm⁻¹) and aromatic C=C stretching bands around 1600, 1495, and 1450 cm⁻¹. nist.govchemicalbook.com

Raman spectroscopy serves as a complementary technique. While the polar C=O and C-Cl bonds would show strong IR bands, the non-polar C-C bonds of the aromatic ring and the aliphatic backbone often produce strong signals in the Raman spectrum, aiding in a complete vibrational analysis. nih.gov

Table of Key Vibrational Frequencies

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹) researchgate.net Technique
C=O (Acyl Chloride) Stretch 1770 - 1820 (Strong) IR
C-H (Aromatic) Stretch 3000 - 3100 IR, Raman
C-H (Aliphatic) Stretch 2850 - 3000 IR, Raman
C=C (Aromatic) Stretch ~1600, 1495, 1450 IR, Raman

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Weight Determination and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) is a powerful tool for determining the elemental composition of a molecule by providing a highly accurate mass measurement of its molecular ion. semanticscholar.orgrhhz.net For this compound (C₁₃H₁₆ClNO), the calculated exact mass is 237.0920 Da.

Electron Ionization (EI) mass spectrometry would reveal characteristic fragmentation patterns that help confirm the structure. nih.gov Expected fragmentation pathways include:

Loss of a chlorine radical: [M - Cl]⁺

Loss of the carbonyl chloride moiety: [M - COCl]⁺, resulting in the 4-benzylpiperidine radical cation.

Benzylic cleavage: The most common fragmentation for benzyl-containing compounds is the formation of the tropylium (B1234903) ion (C₇H₇⁺) at m/z 91. This fragment is observed in the mass spectrum of the parent 4-benzylpiperidine. nist.gov

Piperidine ring fragmentation: Cleavage of the piperidine ring can lead to various smaller fragments.

Advanced techniques like tandem mass spectrometry (MS/MS) can be used to isolate and further fragment specific ions, providing even greater structural detail and confirming fragmentation pathways. ed.ac.uk

X-ray Crystallography for Solid-State Molecular Architecture and Conformation Analysis

X-ray crystallography provides definitive information about the three-dimensional structure of a molecule in the solid state, including bond lengths, bond angles, and conformational details. While a crystal structure for this compound itself is not publicly available, analysis of related derivatives provides insight into its likely conformation. researchgate.net

For instance, the crystal structure of N-(4-methylbenzoyl)-4-benzylpiperidine reveals that the piperidine ring adopts a stable chair conformation. researchgate.net In this conformation, the bulky benzyl group at the C4 position is expected to occupy an equatorial position to minimize steric strain. The geometry around the nitrogen atom is trigonal planar due to the amide-like resonance with the carbonyl group.

Studies on similar structures, such as 4-[(benzylamino)carbonyl]-1-methylpyridinium salts, further support the understanding of intermolecular interactions, like hydrogen bonding, that can influence the crystal packing. nih.govresearchgate.net

Table of Expected and Known Structural Parameters for 4-Benzylpiperidine Derivatives

Structural Feature Expected for this compound Observed in N-(4-methylbenzoyl)-4-benzylpiperidine researchgate.net
Piperidine Ring Conformation Chair Chair
Benzyl Group Orientation Equatorial Equatorial
Geometry at Nitrogen Trigonal Planar Trigonal Planar
Crystal System - Monoclinic (example)

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule, which corresponds to the promotion of electrons to higher energy orbitals. youtube.com The chromophores in this compound are the benzene (B151609) ring of the benzyl group and the carbonyl chloride group.

π → π* Transitions: The benzene ring is the dominant chromophore and will exhibit strong absorptions corresponding to π → π* transitions. These typically occur with a primary band (E-band) around 200-220 nm and a weaker, fine-structured secondary band (B-band) around 250-270 nm.

n → π* Transitions: The carbonyl group possesses non-bonding electrons (n) on the oxygen atom. It can undergo a weak, symmetry-forbidden n → π* transition, which is expected at longer wavelengths, potentially overlapping with the B-band of the benzene ring.

Studies on charge-transfer complexes involving 4-benzylpiperidine have shown absorptions in the 200-400 nm range, consistent with the electronic transitions of the benzylpiperidine moiety. researchgate.nethbku.edu.qa The introduction of the carbonyl chloride group is expected to cause a slight bathochromic (red) shift in these absorption bands.

Table of Expected Electronic Transitions

Transition Type Chromophore Expected Wavelength (λₘₐₓ) Relative Intensity
π → π* Benzene Ring ~200-220 nm High
π → π* Benzene Ring ~250-270 nm Low to Medium

Chromatographic Techniques for Purity Assessment and Reaction Monitoring (e.g., TLC, UPLC, GC)

Chromatographic techniques are indispensable tools in the synthesis and analysis of this compound and its derivatives. These methods are crucial for monitoring the progress of chemical reactions to determine completion and for assessing the purity of the final products. The selection of a specific chromatographic technique depends on the volatility and polarity of the compound, as well as the specific requirements of the analysis.

Thin-Layer Chromatography (TLC)

Thin-Layer Chromatography (TLC) is a rapid, cost-effective, and widely used method for monitoring the progress of organic reactions. itwreagents.com In the context of synthesizing derivatives of 4-benzylpiperidine, TLC is employed to track the consumption of starting materials and the formation of products in near real-time. libretexts.org

The process involves spotting a small aliquot of the reaction mixture onto a TLC plate, which is typically coated with silica (B1680970) gel. rochester.edu The plate is then developed in a chamber containing an appropriate solvent system (eluent). rochester.edu The separation is based on the differential partitioning of the components between the stationary phase (silica gel) and the mobile phase (eluent). By comparing the retention factor (Rf) values of the spots from the reaction mixture with those of the starting materials, chemists can effectively follow the reaction's progression. libretexts.orgyoutube.com For instance, in the synthesis of 1-benzylpiperidine-4-carboxaldehyde from its corresponding alcohol, TLC is explicitly used to monitor the reaction endpoint. google.com

A common practice is the three-lane spotting technique: one lane for the starting material, one for the reaction mixture, and a "co-spot" lane containing both to aid in the clear identification of spots, especially when Rf values are similar. libretexts.orgrochester.edu Visualization of the separated compounds on the TLC plate is typically achieved under UV light (if the compounds are UV-active) or by using chemical staining agents. rochester.edu

Table 1: Representative TLC Conditions for Monitoring Reactions of 4-Benzylpiperidine Derivatives

Parameter Condition Compound Context
Stationary Phase Silica gel with F254 indicator General standard for moderately polar organic compounds.
Mobile Phase (Eluent) Dichloromethane:Methanol (5:1) Used for monitoring the oxidation of 1-benzyl-4-piperidine carbinol. google.com
Visualization UV Lamp (254 nm) For compounds with aromatic rings or conjugated systems.

| Staining | Potassium permanganate (B83412) stain | General-purpose stain for visualizing a wide range of organic compounds. |

Ultra-Performance Liquid Chromatography (UPLC)

Ultra-Performance Liquid Chromatography (UPLC), and its predecessor High-Performance Liquid Chromatography (HPLC), are powerful techniques for the quantitative analysis and purity assessment of synthesized compounds. These methods offer high resolution, speed, and sensitivity.

In the synthesis of 4-benzylpiperidine derivatives, HPLC is a definitive method for determining the purity of the final product. For example, the purity of 1-benzylpiperidine-4-carboxaldehyde, a direct derivative, was confirmed to be 99% by HPLC analysis following its synthesis. google.com While specific UPLC methods for this compound are not widely published in academic literature, typical conditions can be extrapolated from methods used for similar N-acylpiperidine structures. Reversed-phase chromatography is the most common mode, utilizing a C18 or C8 stationary phase.

The mobile phase generally consists of a mixture of an aqueous component (often with a buffer like ammonium (B1175870) acetate (B1210297) or formic acid) and an organic solvent such as acetonitrile (B52724) or methanol. A gradient elution, where the proportion of the organic solvent is increased over time, is frequently employed to ensure the efficient separation of the main compound from any impurities or unreacted starting materials.

Table 2: Typical UPLC/HPLC Parameters for Purity Analysis of Piperidine Derivatives

Parameter Typical Condition Purpose
Column C18 Reversed-Phase (e.g., 2.1 x 50 mm, 1.7 µm) Standard for separating moderately polar to nonpolar compounds.
Mobile Phase A Water with 0.1% Formic Acid Aqueous component, acidifier improves peak shape.
Mobile Phase B Acetonitrile with 0.1% Formic Acid Organic modifier for eluting compounds.
Flow Rate 0.3 - 0.6 mL/min Standard flow rate for UPLC analyses.
Detection UV-Vis Diode Array Detector (DAD) at ~254 nm Detection based on the UV absorbance of the benzyl group.

| Injection Volume | 1 - 5 µL | Standard sample injection volume. |

Gas Chromatography (GC)

Gas Chromatography (GC), often coupled with a Mass Spectrometry (MS) detector, is a premier technique for analyzing volatile and thermally stable compounds. For the analysis of this compound, GC can be used for purity checks, provided the compound is sufficiently stable under the high-temperature conditions of the GC inlet and column. The precursor, 4-benzylpiperidine, is amenable to GC-MS analysis. nih.gov

In a typical GC-MS analysis, the sample is injected into a heated port where it is vaporized and carried by an inert gas (like helium or nitrogen) through a capillary column. The column separates components based on their boiling points and interactions with the stationary phase. The separated components then enter the mass spectrometer, which ionizes them and detects the fragments based on their mass-to-charge ratio, providing both quantitative data and structural information.

Table 3: General GC-MS Parameters for the Analysis of 4-Benzylpiperidine and its Derivatives

Parameter Typical Condition Compound Context
Column Capillary column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm film) A common, robust column for a wide range of analytes.
Carrier Gas Helium at ~1 mL/min Standard inert carrier gas.
Inlet Temperature 250 - 280 °C Ensures complete vaporization of the analyte.
Oven Program Start at ~100°C, ramp to ~300°C at 10-20°C/min A temperature gradient to separate compounds with different boiling points.
Detector Mass Spectrometer (MS) Provides mass information for compound identification.
Ionization Mode Electron Ionization (EI) at 70 eV Standard ionization technique for generating reproducible mass spectra.

| MS Data for 4-Benzylpiperidine | Top m/z peaks: 30, 175 | Key fragments for identifying the precursor compound. nih.gov |

Computational and Theoretical Investigations of 4 Benzylpiperidine 1 Carbonyl Chloride

Quantum Chemical Calculations (e.g., DFT) for Geometric Optimization and Electronic Structure Analysis

Quantum chemical calculations, particularly Density Functional Theory (DFT), are instrumental in determining the most stable three-dimensional structure (geometric optimization) and understanding the electron distribution within 4-Benzylpiperidine-1-carbonyl chloride.

Geometric Optimization: The geometry of this compound is primarily defined by the conformation of the piperidine (B6355638) ring and the orientation of its substituents. DFT calculations on related N-acylpiperidines suggest that the piperidine ring predominantly adopts a chair conformation to minimize steric strain. nih.gov The bond between the piperidine nitrogen and the carbonyl carbon exhibits partial double-bond character due to resonance, which leads to a planar arrangement of the atoms involved (C-N-C=O). This planarity influences the rotational barrier around the N-C(O) bond. The benzyl (B1604629) group at the C4 position can exist in either an axial or equatorial position, with the equatorial conformation generally being more stable to avoid steric clashes.

DFT methods, such as B3LYP with a basis set like 6-311G(d,p), can be used to optimize the molecular geometry, providing precise theoretical values for bond lengths, bond angles, and dihedral angles. nih.gov These optimized geometries represent the lowest energy conformation of the molecule in the gas phase.

Interactive Data Table: Predicted Geometric Parameters The following data is based on typical values from DFT calculations on analogous structures.

Electronic Structure Analysis: Frontier Molecular Orbital (FMO) analysis, which examines the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is crucial for understanding the molecule's reactivity. For this compound, the HOMO is typically localized on the electron-rich benzyl ring and the piperidine nitrogen. researchgate.net The LUMO, conversely, is expected to be centered on the highly electrophilic carbonyl carbon of the acyl chloride group. researchgate.net The energy gap between the HOMO and LUMO provides an indication of the molecule's kinetic stability and chemical reactivity.

Molecular Electrostatic Potential (MEP) maps visualize the charge distribution. For this molecule, a negative potential (red/yellow) would be expected around the carbonyl oxygen, indicating a region susceptible to electrophilic attack. A strong positive potential (blue) would be centered on the carbonyl carbon, highlighting it as the primary site for nucleophilic attack. nih.gov

Molecular Dynamics Simulations for Conformational Flexibility and Solvation Effects

While DFT calculations provide a static, minimum-energy picture, Molecular Dynamics (MD) simulations offer a dynamic view of the molecule's behavior over time, revealing its conformational flexibility and the influence of its environment.

Conformational Flexibility: MD simulations can explore the various conformations accessible to this compound at a given temperature. The piperidine ring, while preferring a chair conformation, can undergo ring-flipping to a twist-boat conformation. nih.govacs.org Although the twist-boat is generally higher in energy, it can be populated in equilibrium and may be stabilized by interactions in solution or within a protein binding site. acs.org Ultrafast conformational dynamics studies on related molecules like N-methyl piperidine have identified distinct chair and twist conformers, with interconversion occurring on picosecond timescales. rsc.org MD simulations would also model the rotation of the C4-benzyl bond and the N-carbonyl bond, providing a complete picture of the molecule's accessible shapes.

Solvation Effects: The solvent environment can significantly influence conformational preferences. MD simulations using explicit solvent models (e.g., a box of water or chloroform (B151607) molecules) can accurately capture these effects. Polar solvents might stabilize more polar conformers of the molecule. For instance, studies on related piperidine derivatives have shown that the equilibrium between different conformers is solvent-dependent. researchgate.netrsc.org The simulations would track the interactions between the solute and solvent molecules, such as hydrogen bonding and dipole-dipole interactions, and calculate the free energy of solvation for different conformations to determine their relative populations in a given solvent.

Elucidation of Reaction Mechanisms and Transition States via Computational Methods

The acyl chloride group makes this compound a reactive electrophile. Computational methods are essential for elucidating the detailed mechanisms of its reactions, particularly nucleophilic acyl substitution.

Reaction Mechanism: The reaction of an acyl chloride with a nucleophile (e.g., an alcohol, amine, or water) typically proceeds through a two-step nucleophilic addition-elimination mechanism. chemguide.co.uksavemyexams.com

Addition: The nucleophile attacks the electrophilic carbonyl carbon, breaking the C=O π-bond and forming a tetrahedral intermediate. chemguide.co.ukdocbrown.info

Elimination: The C=O double bond reforms, and the chloride ion, being a good leaving group, is expelled. chemguide.co.ukchemguide.co.uk If the nucleophile was neutral (like water or an amine), a final deprotonation step occurs. savemyexams.com

Transition State Calculation: Computational methods, especially DFT, can locate the transition state (TS) for each step of the reaction. nih.gov A transition state search algorithm, such as the synchronous transit-guided quasi-Newton (STQN) method, is used to find the saddle point on the potential energy surface corresponding to the TS. berkeley.edu Frequency calculations are then performed to confirm the structure is a true transition state, which is characterized by having exactly one imaginary frequency corresponding to the motion along the reaction coordinate. nih.gov

The calculated energy of the transition state relative to the reactants gives the activation energy barrier (ΔE‡), which is critical for predicting the reaction rate. rsc.org For example, DFT calculations on the reaction of acetyl radical with alkyl chlorides have been used to determine energy barriers for halogen transfer. rsc.org Similar calculations for this compound reacting with a nucleophile would reveal the energy profile of the reaction.

Interactive Data Table: Illustrative Activation Energies for Acyl Chloride Reactions The following data is based on computational studies of analogous reactions and serves as an illustration.

Prediction of Spectroscopic Parameters and Comparison with Experimental Data

Computational chemistry allows for the prediction of various spectroscopic data, which can be compared with experimental spectra to confirm the molecule's structure and assign signals.

IR Spectroscopy: The most prominent feature in the infrared (IR) spectrum of this compound is the C=O stretching vibration. DFT frequency calculations can predict this absorption with good accuracy. For acyl chlorides, this strong band typically appears at a high wavenumber, often in the range of 1770-1815 cm⁻¹. khanacademy.orgpg.edu.pl The exact position can be influenced by the electronic effects of the attached nitrogen atom. Computational predictions can help distinguish this peak from other carbonyl-containing impurities.

NMR Spectroscopy: The Gauge-Including Atomic Orbital (GIAO) method, typically used with DFT, is a reliable way to predict ¹H and ¹³C NMR chemical shifts. nih.govnih.gov By calculating the magnetic shielding tensors for each nucleus in the optimized geometry, theoretical chemical shifts can be obtained. nih.gov These predictions are invaluable for assigning the complex array of signals expected from the benzyl and piperidine protons and carbons. For example, calculations can help differentiate between the axial and equatorial protons on the piperidine ring and assign the carbons of the benzyl group. researchgate.net The accuracy of these predictions is often improved by performing the calculations with a solvation model that mimics the experimental conditions. nih.gov

Interactive Data Table: Predicted vs. Typical Experimental Spectroscopic Data

Future Research Trajectories and Methodological Advancements

Development of Greener and More Sustainable Synthetic Protocols

The chemical industry's shift towards sustainability is impacting the synthesis of acyl chlorides, including 4-benzylpiperidine-1-carbonyl chloride. Traditional methods often rely on reagents like thionyl chloride and oxalyl chloride, which can be hazardous and produce toxic byproducts. researchgate.net Future research is focused on developing more environmentally benign synthetic pathways.

One promising avenue is the use of less hazardous chlorinating agents. For instance, the use of cyanuric chloride has been explored as a milder and more eco-friendly alternative for converting carboxylic acids to acyl chlorides. researchgate.net Another key area of development is the replacement of volatile and toxic organic solvents with greener alternatives. Research has demonstrated the feasibility of conducting acylation reactions in aqueous environments, such as phosphate (B84403) buffers. tandfonline.com This approach not only reduces the reliance on organic solvents but can also simplify product isolation, as the product may precipitate out of the aqueous medium and be collected by simple filtration. tandfonline.com Such methods represent a significant step towards making the synthesis of compounds like this compound more sustainable and scalable. tandfonline.com The development of catalytic, solvent-free, or microwave-assisted reactions also holds considerable promise for reducing the environmental footprint of acyl chloride synthesis. humanjournals.commdpi.com

Integration into Automated Synthesis Platforms and High-Throughput Experimentation

The integration of automated synthesis platforms and high-throughput experimentation (HTE) is set to revolutionize the study and application of this compound. These technologies enable the rapid and systematic exploration of reaction conditions, catalysts, and substrates, accelerating the discovery of new transformations and the optimization of existing ones. nih.govyoutube.com Automated flow chemistry, for example, allows for precise control over reaction parameters, leading to improved yields and purity of the products. nih.govchemrxiv.orguzh.ch

For a molecule like this compound, which serves as a reactive intermediate, HTE can be employed to screen a large library of nucleophiles to quickly identify successful reactions for creating diverse molecular structures. acs.org This is particularly valuable in medicinal chemistry for the rapid synthesis of compound libraries for biological screening. nih.gov Automated systems can perform numerous reactions in parallel on a microscale, significantly reducing the amount of starting material and reagents required, which is both cost-effective and environmentally friendly. nih.govacs.org The data generated from HTE can also be used to build predictive models for reaction outcomes, further streamlining the research and development process. uzh.ch

Exploration of Novel Catalytic Transformations Involving Acyl Chlorides

While the classical reactions of acyl chlorides are well-established, future research is venturing into novel catalytic transformations that expand their synthetic utility. This includes the development of new catalysts that can mediate previously challenging or unknown reactions. For example, metal triflates have been shown to be effective catalysts for Friedel-Crafts acylation reactions under milder conditions than traditional Lewis acids. acs.org

A particularly innovative area is the use of photochemistry to generate acyl radicals from acyl chlorides. rsc.org This method utilizes a nucleophilic organic catalyst and low-energy light to activate the acyl chloride, which can then participate in reactions such as Giese-type additions to electron-poor olefins. rsc.org This opens up new avenues for carbon-carbon bond formation that are not accessible through traditional acyl chloride chemistry. rsc.org Furthermore, the exploration of anionic nucleophiles, such as the 1,2,4-triazole (B32235) anion, as acyl transfer catalysts is expanding the toolbox for reactions like aminolysis and transesterification under mild conditions. nih.gov The application of these novel catalytic systems to this compound could lead to the discovery of new derivatives with unique properties and applications.

Mechanistic Studies on the Reactivity Profile Under Diverse Conditions

A deeper understanding of the reactivity of this compound under various conditions is crucial for controlling its reactions and optimizing its use. Future research will increasingly rely on a combination of experimental and computational methods to elucidate reaction mechanisms in detail. For instance, detailed kinetic and computational studies have been used to unravel the complex reaction mechanism between acyl chlorides and sodium phosphaethynolate, revealing the multiple roles of the phosphaethynolate anion as a nucleophile, a cycloaddition component, and a formal P⁻ transfer reagent. rsc.orgnih.gov

Computational methods, such as density functional theory (DFT), are powerful tools for investigating the structural evolution and thermodynamics of reactions involving acyl chlorides. researchgate.net Such studies can model reaction pathways, identify transition states, and predict the influence of substituents on reactivity, providing insights that can be difficult to obtain experimentally. researchgate.net Experimental studies on the solvolysis of related carbamoyl (B1232498) chlorides, including piperidine (B6355638) derivatives, have shown that these reactions often proceed through an SN1 mechanism, and the application of the extended Grunwald-Winstein equation has been instrumental in these analyses. researchgate.net Similar detailed mechanistic investigations into the hydrolysis and other reactions of this compound under a range of conditions, including different solvents and temperatures, will be essential for its effective application in synthesis. scispace.com

Design and Synthesis of Isotopically Labeled Analogues for Advanced Spectroscopic Probes

Isotopically labeled analogues of this compound are valuable tools for a variety of advanced scientific investigations. The incorporation of stable isotopes such as deuterium (B1214612) (²H) or carbon-13 (¹³C) allows for detailed mechanistic studies, metabolic tracking, and advanced spectroscopic analysis.

The synthesis of deuterium-labeled compounds can be achieved through various methods, including the use of deuterated starting materials or through H-D exchange reactions catalyzed by reagents like palladium on carbon in the presence of D₂O. clearsynth.comnih.gov A deuterated version of this compound could be used in kinetic isotope effect studies to probe reaction mechanisms. beilstein-journals.org

Carbon-13 labeled compounds are particularly useful for nuclear magnetic resonance (NMR) spectroscopy. avantiresearch.comnih.gov The ¹³C chemical shift of the carbonyl group in acyl chlorides is a sensitive probe of the electronic environment and can provide valuable structural information. stackexchange.com The synthesis of ¹³C-labeled this compound would enable detailed NMR studies of its reactions and interactions with other molecules. For instance, chemoselective derivatization with a ¹⁵N-labeled probe could be used in conjunction with ¹³C labeling to analyze complex mixtures of metabolites by NMR. nih.gov These isotopically labeled probes are instrumental in advancing our understanding of chemical and biological processes at the molecular level.

Q & A

Q. Q1. What synthetic routes are commonly employed to prepare 4-benzylpiperidine-1-carbonyl chloride, and how can reaction conditions be optimized for higher yields?

Methodological Answer: this compound is typically synthesized via nucleophilic acyl substitution, where piperidine derivatives react with carbonyl chloride reagents. Key steps include:

  • Reagent Selection : Use of anhydrous solvents (e.g., dichloromethane) and bases (e.g., triethylamine) to neutralize HCl byproducts .
  • Temperature Control : Maintaining low temperatures (0–5°C) during acyl chloride formation to minimize side reactions .
  • Purification : Column chromatography or recrystallization to isolate the product.

Q. Q2. What safety protocols are critical when handling this compound in laboratory settings?

Methodological Answer:

  • Personal Protective Equipment (PPE) : Wear nitrile gloves, chemical-resistant lab coats, and safety goggles to prevent skin/eye contact .
  • Ventilation : Use fume hoods to avoid inhalation of vapors, as acyl chlorides are moisture-sensitive and release HCl .
  • First Aid : Immediate flushing with water for 15 minutes upon skin/eye exposure, followed by medical consultation .

Q. Q3. How can researchers characterize the purity and structural integrity of this compound?

Methodological Answer:

  • Analytical Techniques :
    • NMR Spectroscopy : 1^1H and 13^13C NMR to confirm piperidine ring substitution and benzyl group integration .
    • Mass Spectrometry (MS) : High-resolution MS to verify molecular weight (e.g., C12_{12}H14_{14}ClNO requires m/z ≈ 223.08) .
    • HPLC : Purity assessment using reverse-phase columns (e.g., >95% purity threshold) .

Q. Q4. How can computational modeling aid in predicting the reactivity of this compound with nucleophiles?

Methodological Answer:

  • Density Functional Theory (DFT) : Calculate electrophilicity indices (e.g., Fukui f+f^+) to identify reactive sites on the carbonyl carbon .
  • Molecular Dynamics (MD) : Simulate solvent effects on reaction kinetics (e.g., polar vs. nonpolar solvents) .
  • In Silico Tools : Use SMILES (e.g., ClC(=O)N1CCC(CC1)CC2=CC=CC=C2) and InChI keys for database mining .

Q. Q5. What strategies resolve contradictions in reported toxicity data for 4-benzylpiperidine derivatives?

Methodological Answer:

  • Literature Meta-Analysis : Cross-reference SDS documents (e.g., TCI America vs. Combi-Blocks) to identify testing gaps .
  • In Vitro Assays : Conduct MTT assays on human cell lines (e.g., HEK293) to quantify IC50_{50} values .
  • QSAR Modeling : Predict toxicity endpoints using structural analogs (e.g., benzylpiperidine carbamates) .

Q. Q6. How can the stability of this compound be evaluated under varying storage conditions?

Methodological Answer:

  • Accelerated Stability Testing : Expose samples to 40°C/75% RH for 4 weeks and monitor degradation via HPLC .
  • Compatibility Studies : Test reactivity with common lab oxidizers (e.g., H2_2O2_2) using FTIR to detect new functional groups .

Q. Q7. What pharmacological assays are suitable for studying this compound’s bioactivity?

Methodological Answer:

  • Receptor Binding Assays : Radioligand competition assays (e.g., σ-1 receptors) to measure Ki_i values .
  • Enzyme Inhibition : Monitor acetylcholinesterase activity using Ellman’s method .
  • In Vivo Models : Zebrafish neurobehavioral studies to assess CNS effects .

Q. Q8. How can researchers address challenges in scaling up this compound synthesis?

Methodological Answer:

  • Flow Chemistry : Optimize continuous flow reactors for improved heat/mass transfer .
  • Green Chemistry : Replace dichloromethane with cyclopentyl methyl ether (CPME) to reduce environmental impact .

Key Notes

  • Safety : Prioritize SDS documents from TCI America and Combi-Blocks for hazard guidance .
  • Data Gaps : Toxicological profiles require further in vitro/in vivo validation due to limited existing data .
  • Advanced Tools : Leverage computational models (DFT, QSAR) and high-throughput assays for mechanistic studies .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.